1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] is a potent ligand for the sigma-1 receptor, known for its high selectivity and affinity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of pain management and neuroprotection .
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] typically involves a multi-step process. One common synthetic route includes the reaction of a benzyl halide with a methoxy-substituted isochroman, followed by cyclization with a piperidine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated synthesis equipment .
Analyse Chemischer Reaktionen
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] has several scientific research applications:
Wirkmechanismus
The primary mechanism of action for 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] involves its interaction with sigma-1 receptors. These receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By binding to sigma-1 receptors, the compound can exert neuroprotective and analgesic effects, making it a promising candidate for treating neuropathic pain and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] can be compared to other sigma-1 receptor ligands, such as:
- 1’-Benzyl-3-methoxy-3H-spiro 2benzofuran-1,4’-piperidine : This compound also exhibits high selectivity for sigma-1 receptors but differs in its core structure, which may affect its pharmacokinetic properties .
- 1-Benzyl-4’,9’-dihydro-3’H-spiro[piperidine-4,1’-pyrano[3,4-b]indole] : Another sigma-1 receptor ligand with a different spirocyclic structure, offering unique binding characteristics and potential therapeutic applications .
The uniqueness of 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] lies in its specific structural features that confer high selectivity and affinity for sigma-1 receptors, making it a valuable tool in receptor studies and potential therapeutic agent .
Eigenschaften
Molekularformel |
C21H25NO2 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1'-benzyl-3-methoxyspiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C21H25NO2/c1-23-20-15-18-9-5-6-10-19(18)21(24-20)11-13-22(14-12-21)16-17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3 |
InChI-Schlüssel |
POOPPNNSPMKABZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC2=CC=CC=C2C3(O1)CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.